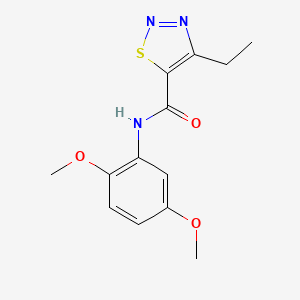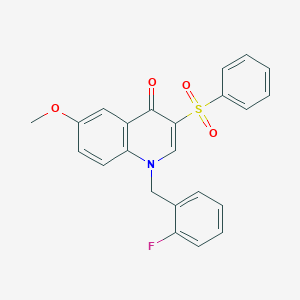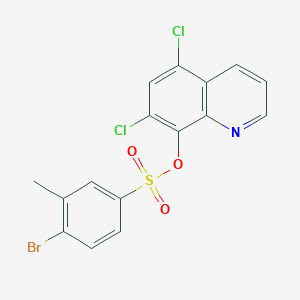
5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate is a chemical compound with potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool in various fields of study. In
作用機序
The mechanism of action of 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate involves its ability to bind to specific enzymes and inhibit their activity. This compound has been shown to bind to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates. This inhibition of protein kinases can lead to a decrease in cell proliferation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate can have a variety of biochemical and physiological effects. In addition to its inhibition of protein kinases, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate in lab experiments is its specificity for certain enzymes, such as protein kinases. This specificity allows researchers to target specific pathways and processes in cells, leading to a better understanding of their function. However, one limitation of using this compound is its potential toxicity. Like many chemical compounds, 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate can have adverse effects on cells and organisms at high concentrations.
将来の方向性
There are several future directions for research involving 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate. One area of interest is the development of new inhibitors for protein kinases, particularly those involved in cancer. Additionally, researchers may explore the potential use of this compound as an antibiotic or anti-inflammatory agent. Finally, further studies may be conducted to better understand the toxicity and potential side effects of this compound, particularly in vivo.
合成法
The synthesis of 5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate involves a series of chemical reactions. The starting materials for the synthesis are 5,7-Dichloroquinoline and 4-bromo-3-methylbenzenesulfonyl chloride. These two compounds are reacted together in the presence of a base, such as triethylamine, to form the desired product. The reaction is typically carried out in a solvent, such as dichloromethane or acetonitrile, at room temperature for several hours.
科学的研究の応用
5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate has shown potential for use in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its ability to inhibit certain enzymes, such as protein kinases, which play a role in various diseases, including cancer. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-bromo-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2NO3S/c1-9-7-10(4-5-12(9)17)24(21,22)23-16-14(19)8-13(18)11-3-2-6-20-15(11)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLULFJDZCFFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinolin-8-yl 4-bromo-3-methylbenzene-1-sulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2999510.png)
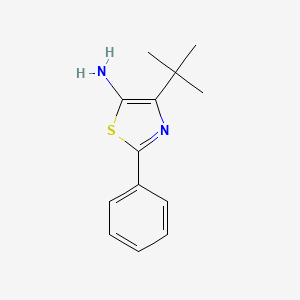



![2-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2999518.png)

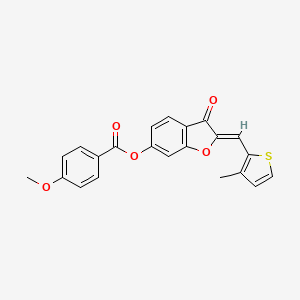
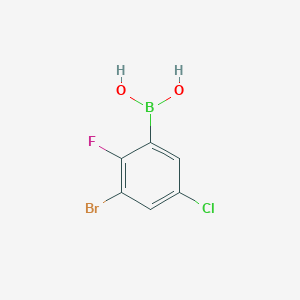
![5-Chloro-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2999522.png)
